molecular formula C12H18Cl2N4O B1393016 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride CAS No. 1216845-47-4

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Cat. No. B1393016
M. Wt: 305.2 g/mol
InChI Key: CVOFXEXWRPABEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride (2M4MBD) is an organic compound that is widely used in laboratory experiments and research. It is a white, crystalline solid with a molecular weight of 397.77 g/mol. 2M4MBD is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Antifungal Activity

A study by Zhou et al. (2013) demonstrated the synthesis of compounds from 2-chloromethyl-1H-benzoimidazole, including morpholine derivatives. These compounds showed significant antifungal activity against Botrytis cinerea and other pathogens, surpassing the control fungicide carbendazim in efficacy (Zhou, Li, Zhang, & Jiang, 2013).

Antihypertensive Properties

Manik Sharma, Kohli, and Smita Sharma (2010) synthesized derivatives of 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine, which exhibited potent antihypertensive effects. These compounds were tested using various methods, including the tail cuff method and direct measurement (Sharma, Kohli, & Sharma, 2010).

Synthesis Methods

Servi (2002) reported the synthesis of 2-heteroaryl-substituted benzimidazoles and their morpholin-4-ylmethyl derivatives. This study highlighted a general and shorter method for synthesizing these compounds, improving upon previous techniques (Servi, 2002).

Anticancer Properties

Horishny et al. (2020) synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, showing promise as anticancer agents. These compounds were tested under the Developmental Therapeutic Program of the National Cancer Institute (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

Pharmaceutical Analysis

Burykin, Andreev, and Varnavskaya (2014) developed procedures for determining 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride in pharmaceutical preparations. This involved capillary zone electrophoresis and gas chromatography with mass-selective detection (Burykin, Andreev, & Varnavskaya, 2014).

properties

IUPAC Name

2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O.2ClH/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16;;/h1-2,7H,3-6,8,13H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOFXEXWRPABEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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